

Physical and chemical properties of "2-m-Tolylamino-thiazol-4-one"

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Compound of Interest

Compound Name: **2-m-Tolylamino-thiazol-4-one**

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-m-Tolylamino-thiazol-4-one**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-m-Tolylamino-thiazol-4-one**, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, structural characteristics, and biological context of this molecule, grounding all claims in verifiable data and established scientific principles.

Introduction: The Thiazol-4-one Privileged Scaffold

The thiazol-4-one nucleus is a prominent five-membered heterocyclic scaffold that is considered a "privileged structure" in drug discovery.^[1] Its structural versatility allows for diverse substitutions, enabling medicinal chemists to modulate physicochemical and biological properties.^[1] Derivatives of 2-aminothiazole, the foundational structure, have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.^{[2][3][4]} **2-m-Tolylamino-thiazol-4-one** belongs to this important class, and understanding its fundamental properties is critical for its potential application in therapeutic development.

Molecular Structure and Identification

2-m-Tolylamino-thiazol-4-one is characterized by a central thiazol-4-one ring, with a meta-tolyl group attached to the exocyclic amino function at position 2. The molecule can exist in tautomeric forms, primarily the amino form (2-(m-tolylamino)thiazol-4(5H)-one) and the imino form (2-(m-tolylimino)thiazolidin-4-one). Spectroscopic evidence for related compounds suggests the amino form is often predominant in both crystalline and solution states.[\[5\]](#)

Key Identifiers

Property	Value	Reference
IUPAC Name	2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one	
CAS Number	27052-16-0	[6]
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS	[7] [8]
Molecular Weight	206.26 g/mol	[8] [9]
Canonical SMILES	CC1=CC(=CC=C1)NC2=NC(=O)CS2	

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted-amino-thiazol-4-ones is typically achieved via a cyclocondensation reaction. A common and efficient method involves the reaction of an appropriately substituted thiourea with an α -haloacetyl compound, such as chloroacetic acid or its esters.[\[10\]](#)

Experimental Protocol: Synthesis of 2-m-Tolylamino-thiazol-4-one

This protocol is a representative procedure based on established methods for this class of compounds.[\[10\]](#)

Step 1: Preparation of N-(m-tolyl)thiourea

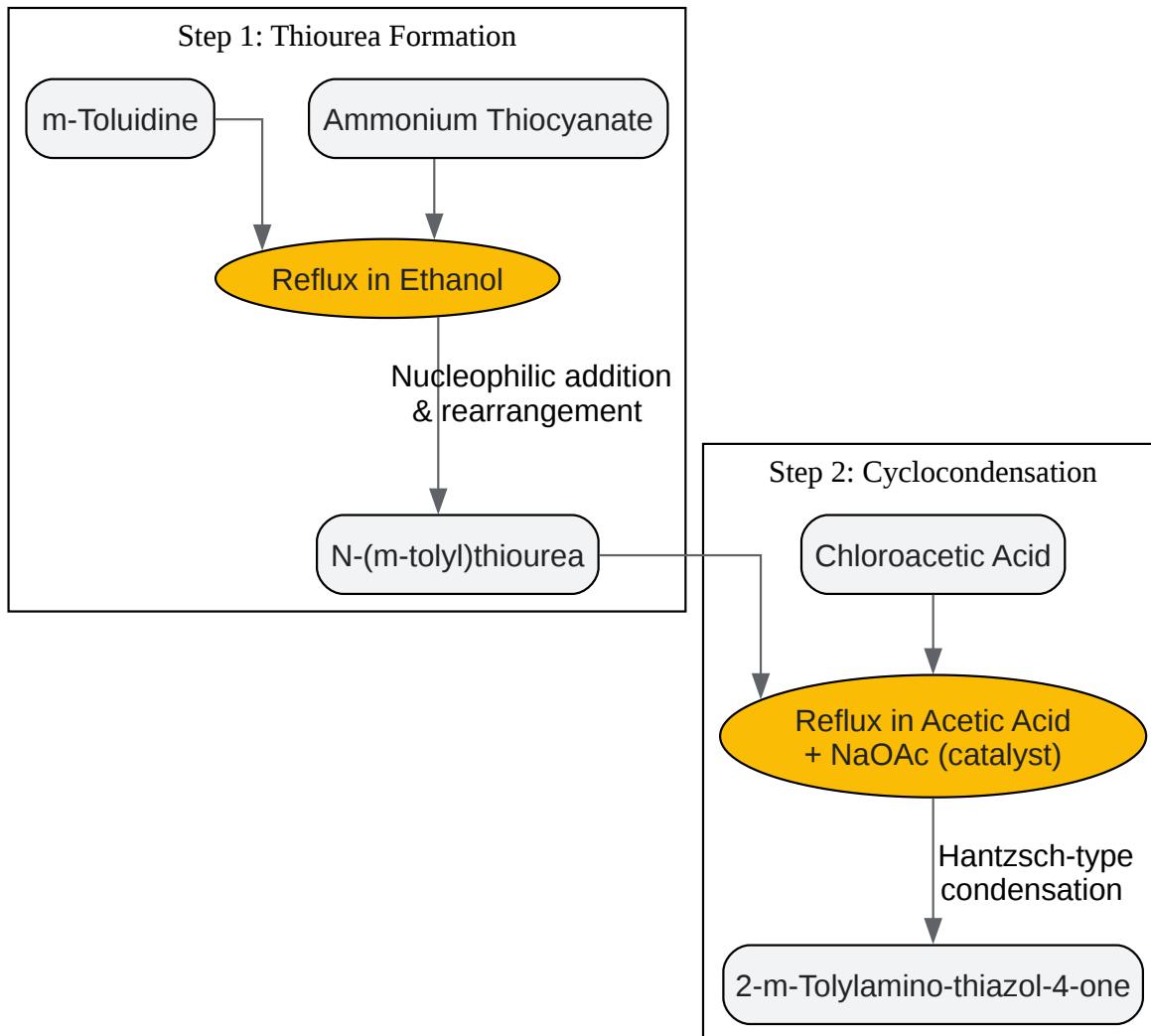
- To a solution of m-toluidine in a suitable solvent (e.g., ethanol), add an equimolar amount of ammonium thiocyanate.

- Heat the mixture under reflux. The reaction involves the formation of an intermediate m-tolylthiocyanate which then rearranges to the more stable N-(m-tolyl)thiourea.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
- Filter, wash with water, and dry the crude N-(m-tolyl)thiourea. Recrystallize from ethanol to obtain a pure product.

Step 2: Cyclocondensation to form **2-m-Tolylamino-thiazol-4-one**

- Dissolve the synthesized N-(m-tolyl)thiourea and an equimolar amount of chloroacetic acid in glacial acetic acid.
- Add a catalytic amount of anhydrous sodium acetate, which acts as a base to facilitate the initial nucleophilic attack and subsequent cyclization.
- Heat the mixture under reflux for several hours. The causality here is to provide sufficient activation energy for the intermolecular nucleophilic substitution followed by the intramolecular cyclization/dehydration.
- Monitor the reaction progress using TLC.
- After completion, cool the mixture to room temperature and pour it onto crushed ice.
- The solid product that precipitates is collected by filtration, washed thoroughly with water to remove acetic acid and salts, and then dried.
- Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis Workflow Diagram

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Caption: General workflow for the synthesis of **2-m-Tolylamino-thiazol-4-one**.

Physicochemical Properties

The physical properties of the compound are essential for its handling, formulation, and analysis. While specific experimental data for the meta-isomer is sparse in publicly available

literature, properties can be reliably predicted based on its ortho- and para-isomers and related analogs.

Property	Value / Description	Rationale / Source
Appearance	Expected to be a crystalline solid, white to off-white or pale yellow.	Based on analogs like 2-amino-4-(p-tolyl)thiazole which is a white to yellow powder. [11]
Melting Point	Estimated range: 150-200 °C.	Analogs such as 2-amino-4-(p-tolyl)thiazole melt at 133.5-139.5 °C [11] and 2-amino-4-(4-chlorophenyl)thiazole melts at 169-171 °C. [12] The thiazol-4-one ring generally increases the melting point compared to the thiazole.
Solubility	Generally low solubility in water. Soluble in organic solvents like DMSO, DMF, and alcohols.	Heterocyclic amines often have limited water solubility. [13]
pKa	The thiazole ring nitrogen is weakly basic. The exocyclic amino group's basicity is reduced by conjugation with the ring and the tolyl group.	General property of the 2-aminothiazole scaffold. [14]
Predicted XlogP	~2.3	A measure of lipophilicity; predicted for the related p-isomer. [15]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural elucidation and purity assessment. The following are predicted data based on the known spectra of analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Protons (Tolyl group): 4 protons expected in the range of δ 7.0-7.5 ppm, exhibiting a complex splitting pattern characteristic of a meta-substituted benzene ring.
- CH_2 Protons (Thiazolidinone ring): A singlet corresponding to 2 protons is expected around δ 3.8-4.2 ppm.
- NH Proton (Amino group): A broad singlet, typically in the range of δ 8.0-10.0 ppm, which is exchangeable with D_2O .
- CH_3 Proton (Tolyl group): A sharp singlet for 3 protons around δ 2.3-2.4 ppm.[16]

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-175 ppm.
- C=N Carbon (Thiazole ring): A signal around δ 165-170 ppm.
- Aromatic Carbons: Multiple signals between δ 115-140 ppm.
- CH_2 Carbon: A signal around δ 35-40 ppm.
- CH_3 Carbon: A signal in the upfield region, around δ 20-22 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy)

- N-H Stretch: A broad band in the region of 3100-3300 cm^{-1} .
- C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm^{-1} .
- C=N Stretch: An absorption band around 1600-1650 cm^{-1} .
- C-H Stretch (Aromatic/Aliphatic): Signals around 2900-3100 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion Peak $[\text{M}]^+$: Expected at $\text{m/z} \approx 206$.
- $[\text{M}+\text{H}]^+$ Peak: Expected at $\text{m/z} \approx 207$ in ESI+ mode.

- Fragmentation: Common fragmentation patterns would involve the loss of CO, cleavage of the tolyl group, and rupture of the thiazolidinone ring.

Chemical Reactivity and Tautomerism

The chemical behavior of **2-m-Tolylamino-thiazol-4-one** is dictated by its functional groups and the aromatic system.

Amino-Imino Tautomerism

A key chemical feature is the existence of prototropic tautomerism. The equilibrium between the exocyclic amino form and the endocyclic imino form influences the molecule's reactivity, hydrogen bonding capability, and receptor-binding interactions. While the amino form is generally more stable, the specific solvent and substitution patterns can shift this equilibrium.[5]

Caption: Tautomeric equilibrium of **2-m-Tolylamino-thiazol-4-one**.

Reactivity Sites

- Methylene Group (C5): The protons at the C5 position are activated by the adjacent carbonyl group, making them susceptible to deprotonation by a strong base. This allows for condensation reactions with aldehydes and ketones (Knoevenagel condensation).[17]
- Exocyclic Amino Group: The NH group can be further substituted, for example, through acylation or alkylation, although its reactivity is moderate.
- Aromatic Ring: The tolyl ring can undergo electrophilic aromatic substitution, with the directing effects governed by the methyl and amino groups.

Biological Profile and Relevance in Drug Development

The 2-aminothiazole scaffold is a cornerstone in many clinically used drugs and development candidates.[14] Compounds containing this moiety are known to interact with a wide range of biological targets.

- Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against various bacterial and fungal strains.[\[2\]](#)[\[3\]](#) The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis.
- Anticancer Activity: Thiazole-containing compounds have been reported as inhibitors of various kinases, cyclins, and other proteins involved in cell cycle regulation and proliferation.[\[2\]](#)
- Anti-inflammatory Activity: Some derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or modulate inflammatory signaling pathways.[\[2\]](#)

The specific substitution of the tolyl group on the 2-amino position of the thiazol-4-one core in **2-m-Tolylamino-thiazol-4-one** is a strategic design element. The lipophilicity and steric profile imparted by the m-tolyl group can significantly influence the compound's membrane permeability, target binding affinity, and metabolic stability, making it a person of interest for further lead optimization studies.

Conclusion

2-m-Tolylamino-thiazol-4-one is a synthetically accessible heterocyclic compound built upon a privileged medicinal scaffold. Its key characteristics include a stable crystalline form, predictable spectroscopic signatures, and the potential for tautomerism, which is a critical consideration for its biological interactions. The established biological relevance of the 2-aminothiazole class positions this specific derivative as a valuable subject for further investigation in drug discovery programs targeting a range of therapeutic areas. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the potential of this compelling molecule.

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